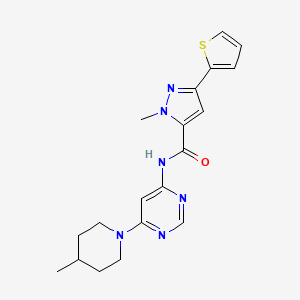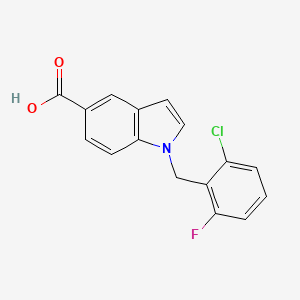
1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the nitrogen atom of the indole ring, and a carboxylic acid group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and indole-5-carboxylic acid.
N-Alkylation: The key step in the synthesis is the N-alkylation of indole-5-carboxylic acid with 2-chloro-6-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to improve efficiency and yield. Additionally, the use of automated purification systems can streamline the production process.
化学反应分析
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Amidation: Amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-5-carboxylic acid derivatives with higher oxidation states.
Reduction: Formation of reduced indole derivatives.
Esterification and Amidation: Formation of esters and amides of indole-5-carboxylic acid.
科学研究应用
1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms involving indole derivatives.
Chemical Biology: The compound is used in chemical biology research to investigate the interactions of indole derivatives with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and function. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards certain targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of proteins, contributing to its biological activity.
相似化合物的比较
1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid: Lacks the fluoro substituent, which may affect its binding affinity and selectivity.
1-(2-fluorobenzyl)-1H-indole-5-carboxylic acid: Lacks the chloro substituent, which may influence its chemical reactivity and biological activity.
1-(2-bromobenzyl)-1H-indole-5-carboxylic acid: Contains a bromine substituent instead of chlorine, which can alter its electronic properties and reactivity.
The unique combination of chloro and fluoro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2/c17-13-2-1-3-14(18)12(13)9-19-7-6-10-8-11(16(20)21)4-5-15(10)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOZKZMKURYAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
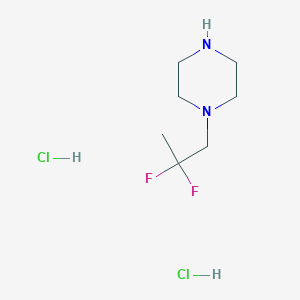
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)
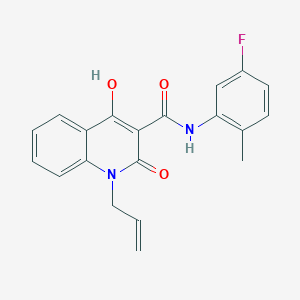
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)
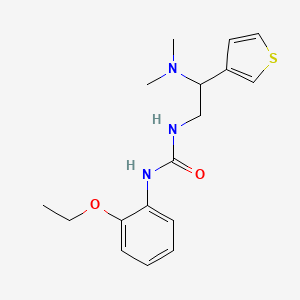
![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)
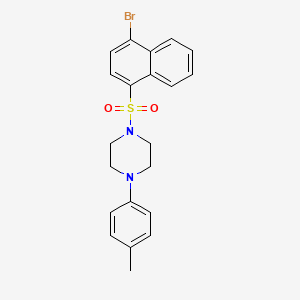
![2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B3018273.png)
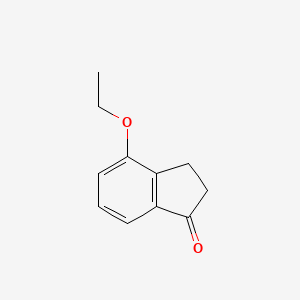
![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)
